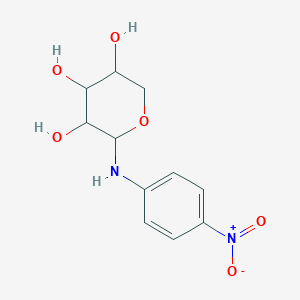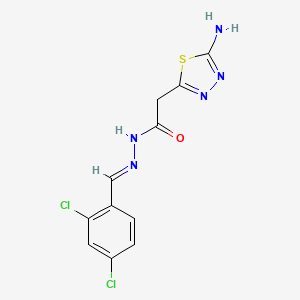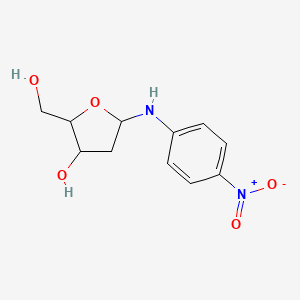
N-(4-nitrophenyl)-beta-D-xylopyranosylamine
Übersicht
Beschreibung
4-Nitrophenol is a compound that is often used as a precursor for the synthesis of various pharmaceuticals and other organic compounds . It is also used as a substrate in enzyme assays .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-nitrophenyl)-beta-D-xylopyranosylamine” often involves multi-step processes, including alkylation and nitration reactions . For example, the synthesis of N-substituted prolinamides from p-fluoronitrobenzene and L-proline under aqueous-alcoholic basic conditions has been reported .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” can be analyzed using various techniques such as X-ray diffraction and UV-Vis spectroscopy .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment . This reaction can be catalyzed by various reducing agents, such as sodium borohydride (NaBH4) and hydrazine (N2H4) .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like “this compound” are influenced by their molecular structure. For example, the presence of nitro, bromo, and acetamide groups contributes to their reactivity and interaction with other chemicals.Wirkmechanismus
Safety and Hazards
4-Nitrophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity when ingested, inhaled, or comes into contact with skin . It may also cause damage to organs such as the liver and kidneys through prolonged or repeated exposure .
Zukünftige Richtungen
Research on compounds similar to “N-(4-nitrophenyl)-beta-D-xylopyranosylamine” is ongoing, with a focus on developing more efficient synthesis methods and exploring their potential applications in various fields . For example, N-heterocyclic carbenes (NHCs) based on macrocycles have been synthesized and shown excellent catalytic activity and optical ability .
Eigenschaften
IUPAC Name |
2-(4-nitroanilino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDLWYBNIBMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-4-chloro-2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B3858230.png)


![N-(1,1-dimethyl-2-{[(5-methylpyrazin-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3858253.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3858276.png)
![2-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3858290.png)
![4-methoxy-6-[2-(morpholin-4-ylmethyl)phenyl]quinazoline](/img/structure/B3858296.png)

![1-benzyl-3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858312.png)
![4-({[(2-chlorophenyl)amino]carbonyl}amino)-N-(1-cyclopropylethyl)-N-phenylbenzamide](/img/structure/B3858316.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858330.png)

